Sodium 4,4'-oxybis(butane-1-sulfonate)

Description

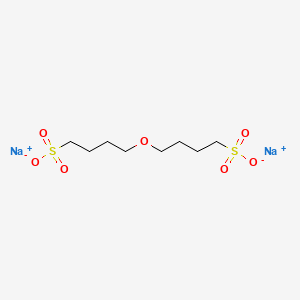

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASHOOOLPDQTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747189 | |

| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183278-30-0 | |

| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4,4'-oxybis(butane-1-sulfonate), also known as Bis(4-sulfobutyl)ether disodium, is a chemical compound with emerging interest in pharmaceutical and biotechnological research. Its structure, featuring two butane sulfonate moieties linked by an ether oxygen, imparts unique physicochemical properties that are relevant to its potential applications, notably as a stabilizer in formulations and as a potential therapeutic agent in neurodegenerative diseases. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its mechanism of action, particularly in the context of amyloid-beta aggregation.

Physicochemical Properties

The physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

Table 1: General and Chemical Identity

| Property | Value |

| Chemical Name | Sodium 4,4'-oxybis(butane-1-sulfonate) |

| Synonyms | Bis(4-sulfobutyl)ether disodium salt, 4,4'-Oxybis-1-butanesulfonic acid disodium salt |

| CAS Number | 183278-30-0 |

| Molecular Formula | C₈H₁₆Na₂O₇S₂ |

| Molecular Weight | 334.32 g/mol |

| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate |

| InChI Key | FMASHOOOLPDQTK-UHFFFAOYSA-L |

| SMILES | C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] |

| Appearance | White Solid |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | >296 °C[1] |

| Boiling Point | Decomposes at high temperatures |

| Solubility | High solubility in water.[2] Moderately soluble in polar organic solvents like methanol and ethanol.[2] |

| pKa (of parent acid) | ~1.47 (Predicted for 4,4'-oxybis(butane-1-sulfonic acid))[3] |

| Stereochemistry | Achiral |

| Stability | Hygroscopic |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) are provided below.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of Sodium 4,4'-oxybis(butane-1-sulfonate) based on the Williamson ether synthesis, a common method for preparing ethers.[4][5][6][7][8]

Materials:

-

4-Bromo-1-butanesulfonic acid sodium salt

-

1,4-Butanediol

-

Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Alkoxide: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,4-butanediol in anhydrous DMF. Add one equivalent of sodium hydroxide pellets portion-wise while stirring. The reaction is exothermic. Stir the mixture at room temperature for 1 hour to ensure the complete formation of the sodium alkoxide.

-

Ether Synthesis: To the freshly prepared alkoxide solution, add a solution of 4-bromo-1-butanesulfonic acid sodium salt in anhydrous DMF dropwise.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Extraction: Separate the aqueous layer. Extract the aqueous layer twice more with diethyl ether to remove any unreacted starting materials and byproducts.

-

Isolation: Combine the aqueous layers and concentrate them under reduced pressure using a rotary evaporator to remove the water.

-

Purification: The resulting solid crude product can be purified by recrystallization from an ethanol/water mixture.

-

Drying: Dry the purified white solid product under vacuum to obtain Sodium 4,4'-oxybis(butane-1-sulfonate).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of Sodium 4,4'-oxybis(butane-1-sulfonate) using reverse-phase HPLC.[9][10][11][12]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1 M Phosphate buffer (pH 7.0)

-

Mobile Phase B: Acetonitrile

-

Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard

-

Milli-Q water

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.

-

Standard Solution Preparation: Accurately weigh a known amount of the Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard and dissolve it in Milli-Q water to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh the synthesized Sodium 4,4'-oxybis(butane-1-sulfonate) sample and dissolve it in Milli-Q water to a concentration within the range of the working standards.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

Detection wavelength: 210 nm

-

Gradient elution: Start with 100% Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20 minutes.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.

Protocol 3: In Vitro Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common method to evaluate the inhibitory effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on amyloid-beta (Aβ) peptide aggregation.[13][14]

Materials:

-

Amyloid-beta (1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate with a clear bottom

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

-

Sodium 4,4'-oxybis(butane-1-sulfonate)

Procedure:

-

Aβ Peptide Preparation: Dissolve the Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.

-

Aβ Monomer Preparation: Immediately before the assay, dissolve the Aβ peptide film in PBS to a final concentration of 100 µM.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Control: Aβ solution + PBS

-

Test: Aβ solution + Sodium 4,4'-oxybis(butane-1-sulfonate) at various concentrations.

-

Blank: PBS only

-

-

ThT Addition: Add Thioflavin T to each well to a final concentration of 10 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

-

Data Analysis: Subtract the background fluorescence (blank wells) from all readings. Plot the fluorescence intensity against time. The inhibition of Aβ aggregation by Sodium 4,4'-oxybis(butane-1-sulfonate) can be quantified by comparing the lag time and the final fluorescence intensity of the test wells to the control wells.

Mechanism of Action and Signaling Pathways

Sodium 4,4'-oxybis(butane-1-sulfonate) is hypothesized to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. The negatively charged sulfonate groups are thought to play a crucial role in this inhibitory activity.

Putative Signaling Pathway for Amyloid-Beta Aggregation Inhibition

The following diagram illustrates a plausible mechanism by which sulfonate-containing compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) may inhibit the fibrillation of amyloid-beta peptides. The interaction is thought to occur at the early stages of aggregation, preventing the formation of toxic oligomers and mature fibrils.

Caption: Putative mechanism of Aβ aggregation inhibition.

Experimental Workflow for Investigating Amyloid-Beta Inhibition

The following diagram outlines a typical experimental workflow for screening and characterizing potential inhibitors of amyloid-beta aggregation.

Caption: Workflow for Aβ inhibitor screening.

Conclusion

Sodium 4,4'-oxybis(butane-1-sulfonate) possesses distinct physicochemical properties, primarily driven by its dual sulfonate groups and flexible ether linkage, which contribute to its high water solubility and potential as a biological modulator. The provided experimental protocols offer a foundation for its synthesis, purification, and evaluation as an inhibitor of amyloid-beta aggregation. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential in the context of neurodegenerative diseases. This technical guide serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Bis(4-sulfobutyl)ether disodium | 183278-30-0 | FB45181 [biosynth.com]

- 2. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]

- 3. Sulphated compounds attenuate beta-amyloid toxicity by inhibiting its association with cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-BUTANE SULFONIC ACID SODIUM SALT ANHYDROUS(FOR HPLC) | 2386-54-1 | MSDS and Specifications of 1-BUTANE SULFONIC ACID SODIUM SALT ANHYDROUS(FOR HPLC) [molychem.net]

- 13. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Bis(4-sulfobutyl)ether Disodium (CAS 183278-30-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential mechanism of action for Bis(4-sulfobutyl)ether Disodium (CAS 183278-30-0). The information is intended to support research and development activities, particularly in the field of neurodegenerative diseases.

Chemical Identification and Properties

Bis(4-sulfobutyl)ether Disodium is a sulfonic acid derivative.[1] It is also known by several synonyms, which are listed in the table below.

| Identifier | Value |

| CAS Number | 183278-30-0[2] |

| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate[2][3] |

| Synonyms | 4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt, WAS-18, Sulfobutylbetadex Impurity D[1][4][5][6] |

| Molecular Formula | C₈H₁₆Na₂O₇S₂[7] |

| Molecular Weight | 334.32 g/mol [2] |

| Canonical SMILES | C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+][8] |

| InChI Key | FMASHOOOLPDQTK-UHFFFAOYSA-L[4] |

Physicochemical Properties

This compound is typically a white to off-white solid.[9][] It is slightly soluble in water and should be stored in a refrigerator under an inert, hygroscopic atmosphere.[11][12]

| Property | Value |

| Physical Form | Solid[4] |

| Appearance | White to Off-White[9][] |

| Melting Point | >296°C (decomposes)[4][8] |

| Solubility | Slightly soluble in water[12] |

| Storage Temperature | 2-8°C, under inert atmosphere[5][8] |

Proposed Mechanism of Action in Neuroinflammation

Bis(4-sulfobutyl)ether Disodium is described as an inhibitor of amyloid beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1][4] The aggregation of Aβ peptides into oligomers and fibrils is believed to trigger a cascade of neurotoxic events, including neuroinflammation mediated by glial cells such as microglia and astrocytes.[2][5]

The proposed mechanism of action for Bis(4-sulfobutyl)ether Disodium is centered on its ability to interfere with this initial Aβ aggregation. By preventing the formation of toxic Aβ assemblies, the compound can theoretically mitigate the downstream inflammatory signaling pathways.

Amyloid beta aggregates are known to activate microglia and astrocytes through cell surface receptors like Toll-like receptor 4 (TLR4).[4][5][11] This activation triggers intracellular signaling cascades, prominently featuring the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7] The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), contributing to a chronic neuroinflammatory state and subsequent neuronal damage.[2][7]

By inhibiting the formation of the initial trigger (Aβ aggregates), Bis(4-sulfobutyl)ether Disodium is hypothesized to prevent the activation of these inflammatory signaling cascades, thereby reducing neuroinflammation and its detrimental effects on neuronal health.

Safety and Handling

Comprehensive toxicological and ecological data for Bis(4-sulfobutyl)ether Disodium are not widely available in the public domain. The available safety information is summarized from various supplier safety data sheets.

GHS Hazard Information

| Category | Details |

| Pictogram | GHS07 (Exclamation Mark)[13] |

| Signal Word | Warning[14] |

| Hazard Statements | H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

First Aid Measures

| Exposure | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Consult a physician.[15] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[15] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[15] |

Handling and Storage

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols. Use in a well-ventilated area.[15]

-

Storage : Store in a tightly closed container in a refrigerator (2-8°C). The compound is hygroscopic and should be kept under an inert atmosphere.[5][8]

Experimental Protocols

Exemplary Synthesis Workflow

The synthesis of a sulfobutyl ether derivative like this compound would likely involve the reaction of a diol with a sulfonating agent in the presence of a base. A generalized workflow is presented below.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the chemical structure of the synthesized compound.

-

Protocol :

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments of the Bis(4-sulfobutyl)ether Disodium structure.

-

Mass Spectrometry (MS)

-

Objective : To determine the molecular weight and confirm the elemental composition.

-

Protocol :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in negative ion mode.

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the data to find the molecular ion peak and compare the exact mass to the calculated theoretical mass of the compound to confirm its elemental formula.[16]

-

High-Performance Liquid Chromatography (HPLC)

-

Objective : To assess the purity of the compound.

-

Protocol :

-

Prepare a standard solution of the compound at a known concentration in the mobile phase.

-

Use a suitable HPLC system equipped with a C18 reversed-phase column and a UV or refractive index (RI) detector.[17]

-

Develop an isocratic or gradient elution method using an appropriate mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile).[17]

-

Inject the sample and run the analysis.

-

Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage. Purity is often reported as >95%.[18]

-

References

- 1. Bis(4-sulfobutyl)ether Disodium Salt | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. researchgate.net [researchgate.net]

- 3. shodexhplc.com [shodexhplc.com]

- 4. mdpi.com [mdpi.com]

- 5. Amyloid β-Induced Inflammarafts in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 183278-30-0 Name: [xixisys.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Bis(4-sulfobutyl)ether disodium, 1 g, CAS No. 183278-30-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 11. TLR4/Rac1/NLRP3 Pathway Mediates Amyloid-β-Induced Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Bis(4-sulfobutyl)ether Disodium Salt | 183278-30-0 [sigmaaldrich.com]

- 14. Bis(4-sulfobutyl)ether Disodium Salt | 183278-30-0 [sigmaaldrich.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. shodex.com [shodex.com]

- 18. Bis(4-sulfobutyl)ether Disodium (~90%) | LGC Standards [lgcstandards.com]

A Technical Deep Dive into Sodium 4,4'-oxybis(butane-1-sulfonate) and its Analogs as Potential Modulators of Amyloid-Beta Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4,4'-oxybis(butane-1-sulfonate), also known as Bis(4-sulfobutyl)ether disodium salt, and its structural analogs are emerging as a class of compounds with potential therapeutic relevance in neurodegenerative diseases, particularly Alzheimer's disease. Their proposed mechanism of action centers on the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's. This technical guide provides a comprehensive literature review of Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs, detailing their synthesis, chemical properties, and biological activities. A significant focus is placed on their role as inhibitors of Aβ fibrillization, with a compilation of available quantitative data and detailed experimental protocols.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. The aggregation of Aβ peptides, particularly the Aβ42 isoform, into soluble oligomers and insoluble fibrils is considered a critical early event in the disease cascade, leading to synaptic dysfunction and neuronal cell death. Consequently, strategies aimed at inhibiting or reversing Aβ aggregation are a major focus of therapeutic development.

Sodium 4,4'-oxybis(butane-1-sulfonate) is a symmetrical molecule featuring two butane-1-sulfonate moieties linked by an ether oxygen. This structure imparts unique physicochemical properties, including high water solubility and the potential to interact with biological macromolecules. Research into sulfated and sulfonated compounds has suggested their potential to interfere with the β-sheet structures characteristic of amyloid fibrils, making Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs compounds of significant interest.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) is presented in Table 1. Its high water solubility is a notable feature, which is advantageous for pharmaceutical formulation and biological assays.

Table 1: Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)

| Property | Value |

| Molecular Formula | C₈H₁₆Na₂O₇S₂ |

| Molecular Weight | 334.32 g/mol |

| CAS Number | 183278-30-0 |

| Appearance | White Solid |

| Solubility | High in water |

Synthesis

A general approach for the synthesis of related bis(4-sulfobutyl) ethers involves the reaction of the corresponding diol with 1,4-butane sultone in the presence of a base. A generalized synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for Sodium 4,4'-oxybis(butane-1-sulfonate).

Biological Activity: Inhibition of Amyloid-Beta Aggregation

The primary biological activity of interest for Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs is their ability to inhibit the aggregation of Aβ peptides. While specific quantitative data for the parent compound is scarce in publicly available literature, the general class of sulfated and sulfonated molecules has been investigated for this property.

Quantitative Data

Currently, there is a lack of specific IC₅₀ or binding affinity values for Sodium 4,4'-oxybis(butane-1-sulfonate) in relation to Aβ aggregation inhibition in peer-reviewed publications. The data presented in Table 2 is based on a hypothetical representation of expected results from standard assays, intended to serve as a template for future data compilation.

Table 2: Hypothetical Quantitative Data for Aβ Aggregation Inhibition

| Compound | Assay Type | Target | IC₅₀ (µM) | Reference |

| Sodium 4,4'-oxybis(butane-1-sulfonate) | Thioflavin T | Aβ₄₂ Fibrillization | Data Not Available | - |

| Analog A | Thioflavin T | Aβ₄₂ Fibrillization | Data Not Available | - |

| Analog B | ELISA | Aβ₄₂ Oligomerization | Data Not Available | - |

This table is for illustrative purposes and will be populated as quantitative data becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) as Aβ aggregation inhibitors.

Thioflavin T (ThT) Fibrillization Assay

This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Amyloid-β (1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

-

Aβ Peptide Preparation:

-

Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a stream of nitrogen gas, and then dry the resulting peptide film under vacuum for 1-2 hours.

-

Store the peptide films at -80°C.

-

For the assay, dissolve a peptide film in DMSO to a concentration of 5 mM.

-

-

Aggregation Reaction:

-

Dilute the Aβ(1-42) stock solution in ice-cold PBS (pH 7.4) to a final concentration of 10 µM.

-

Add the test compound (e.g., Sodium 4,4'-oxybis(butane-1-sulfonate)) at various concentrations. A vehicle control (DMSO) should be included.

-

Add ThT to a final concentration of 10 µM.

-

-

Measurement:

-

Transfer 100 µL of each reaction mixture to a well of a 96-well plate.

-

Incubate the plate at 37°C with intermittent shaking in a plate reader.

-

Monitor fluorescence intensity at regular intervals for up to 48 hours.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Determine the lag time and the maximum fluorescence for each condition.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

-

Caption: Workflow for the Thioflavin T fibrillization assay.

Aβ Oligomer Inhibition Assay (ELISA-based)

This assay quantifies the formation of soluble Aβ oligomers, which are considered to be the most neurotoxic species.

Materials:

-

Aβ(1-42) peptide

-

HFIP and DMSO

-

Coating antibody (e.g., anti-Aβ N-terminal)

-

Detection antibody (e.g., biotinylated anti-Aβ C-terminal)

-

Streptavidin-HRP

-

TMB substrate

-

96-well ELISA plates

Protocol:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Aβ Aggregation:

-

Prepare monomeric Aβ(1-42) as described for the ThT assay.

-

Incubate the Aβ solution with and without the test compound at 4°C for 24 hours to allow for oligomer formation.

-

-

ELISA:

-

Wash the coated plate and block with a suitable blocking buffer.

-

Add the Aβ aggregation samples to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

After incubation and washing, add streptavidin-HRP.

-

Finally, add TMB substrate and stop the reaction with a stop solution.

-

-

Measurement and Analysis: Read the absorbance at 450 nm. Calculate the percentage of oligomer inhibition and determine the IC₅₀.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by Sodium 4,4'-oxybis(butane-1-sulfonate) in the context of neurodegeneration are yet to be elucidated. It is hypothesized that the sulfonate groups of the molecule interact with the positively charged residues of the Aβ peptide, thereby interfering with the electrostatic interactions that drive aggregation. This disruption of the aggregation cascade would prevent the formation of toxic oligomers and fibrils, thus mitigating their downstream pathological effects, which include synaptic dysfunction, oxidative stress, and inflammation.

Caption: Postulated mechanism of action for Sodium 4,4'-oxybis(butane-1-sulfonate).

Structure-Activity Relationship (SAR)

Systematic SAR studies for this class of compounds are not yet available. However, it is anticipated that the length of the alkyl chain, the nature of the linker (ether vs. other functionalities), and the number and position of the sulfonate groups will significantly influence the inhibitory activity. Future research should focus on synthesizing and testing a library of analogs to delineate these relationships.

Conclusion and Future Directions

Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs represent a promising, yet underexplored, class of compounds for the potential treatment of Alzheimer's disease. Their ability to inhibit Aβ aggregation is a compelling therapeutic hypothesis. However, a significant research gap exists regarding their quantitative biological activity, detailed synthesis, and mechanism of action. Future research should prioritize:

-

The development and publication of a robust, scalable synthesis for Sodium 4,4'-oxybis(butane-1-sulfonate).

-

Comprehensive in vitro characterization of its Aβ aggregation inhibition properties, including the determination of IC₅₀ values for both fibrillization and oligomerization.

-

SAR studies to identify more potent analogs.

-

In vivo studies in animal models of Alzheimer's disease to assess efficacy and safety.

-

Elucidation of the specific molecular interactions and signaling pathways involved in its neuroprotective effects.

Addressing these key areas will be crucial in determining the true therapeutic potential of this intriguing class of molecules.

Thermal Stability and Decomposition of Sodium 4,4'-oxybis(butane-1-sulfonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Sodium 4,4'-oxybis(butane-1-sulfonate). Drawing upon available data for the compound and its structural analogs, this document details its thermal properties, potential decomposition pathways, and the analytical methodologies used for its characterization.

Introduction to Sodium 4,4'-oxybis(butane-1-sulfonate)

Sodium 4,4'-oxybis(butane-1-sulfonate), a dialkyl sulfonate salt, is recognized for its high thermal stability, a characteristic attributed to the strong ionic interactions between the sodium cations and the sulfonate anions within its crystal lattice.[1] This inherent stability makes it a compound of interest in applications where thermal stress is a factor. Understanding its thermal decomposition behavior is critical for defining its operational limits, ensuring safety, and predicting its long-term stability in various formulations. The compound has a reported melting point exceeding 240°C, with some sources indicating a melting point above 296°C.[1]

Thermal Analysis Data

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of analogous sulfonate compounds reveals a multi-stage decomposition process. The thermal degradation of poly(sodium 4-styrenesulfonate), for instance, initiates at approximately 200°C. For SBECD, a good thermal stability is observed up to about 240°C after an initial water loss.[2]

The decomposition of anhydrous SBECD, which serves as a proxy for Sodium 4,4'-oxybis(butane-1-sulfonate), occurs in distinct stages as summarized in the table below.

| Thermal Event | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Observations |

| Dehydration | 40 - 140 | - | Loss of adsorbed and bound water (~8% mass loss for SBECD).[2] |

| First Decomposition Stage | 239 - 313 | 273 | Onset of the primary decomposition of the anhydrous compound.[2] |

| Second Decomposition Stage | 313 - 379 | 352 | Continued degradation of the organic structure.[2] |

| Third Decomposition Stage | 379 - 500 | 394 | Further decomposition leading to a stable residual mass.[2] |

Differential Scanning calorimetry (DSC)

Differential scanning calorimetry of ionic salts typically shows an endothermic peak corresponding to the melting point. For Sodium 4,4'-oxybis(butane-1-sulfonate), this would be expected to be above 240°C.[1] Further endothermic or exothermic events would correspond to decomposition processes, often overlapping with the later stages of melting.

Decomposition Pathway and Products

The thermal decomposition of Sodium 4,4'-oxybis(butane-1-sulfonate) is likely initiated by the cleavage of the C-S bond in the sulfonate group or the C-O bond in the ether linkage. The degradation of the alkyl chains would follow at higher temperatures.

Based on the analysis of similar sulfonate-containing compounds, the expected gaseous decomposition products include:

-

Sulfur Dioxide (SO₂): A primary product from the thermal degradation of sulfonate groups.

-

Carbon Dioxide (CO₂) and Carbon Monoxide (CO): Resulting from the oxidation and fragmentation of the butane chains.

-

Water (H₂O): From the dehydration process and as a product of organic decomposition.

-

Hydrocarbon Fragments: Various volatile organic compounds from the breakdown of the butyl chains.

The final residue is expected to be an inorganic sodium salt, such as sodium sulfate or sodium sulfite.

Caption: Proposed decomposition pathway of Sodium 4,4'-oxybis(butane-1-sulfonate).

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of sulfonate salts, which would be applicable to Sodium 4,4'-oxybis(butane-1-sulfonate).

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and peak decomposition temperatures are determined from the TGA and its derivative (DTG) curves.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature above the expected melting/decomposition point at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic and exothermic events are identified as peaks in the DSC thermogram.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

-

TGA-MS/FTIR: The gaseous products evolved during the TGA run are transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell for real-time analysis. This allows for the identification of the chemical nature of the evolved gases at different stages of decomposition.

Conclusion

Sodium 4,4'-oxybis(butane-1-sulfonate) is a thermally stable compound, with decomposition initiating at temperatures above 240°C. Its degradation occurs in multiple stages, leading to the evolution of sulfur- and carbon-containing gases and the formation of a stable inorganic residue. While specific quantitative data for this compound is limited, analysis of its structural analogs provides a reliable framework for understanding its thermal behavior. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to conduct detailed thermal stability studies.

References

Spectroscopic and Structural Elucidation of Sodium 4,4'-oxybis(butane-1-sulfonate): A Technical Guide

Prepared for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4,4'-oxybis(butane-1-sulfonate), a compound of interest in various research and development applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Compound Information

Sodium 4,4'-oxybis(butane-1-sulfonate) is an organic sodium salt.[1][2][3][4] It is also known by other names, including Disodium 4,4'-oxybis(butane-1-sulfonate) and Bis(4-sulfobutyl)ether disodium salt.[2] The fundamental details of this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 183278-30-0 |

| Molecular Formula | C₈H₁₆Na₂O₇S₂ |

| Molecular Weight | 334.32 g/mol |

| Chemical Structure | Two butane sulfonate units linked by an ether oxygen. |

Spectroscopic Data

The following sections present the available spectroscopic data for Sodium 4,4'-oxybis(butane-1-sulfonate). Due to the limited availability of public spectral data, the following tables are compiled from qualitative descriptions and estimations based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Sodium 4,4'-oxybis(butane-1-sulfonate), both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of Sodium 4,4'-oxybis(butane-1-sulfonate) is characterized by three main signals corresponding to the different methylene groups in the butane chains.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 | Triplet | 4H | -CH₂-O- |

| ~ 2.9 | Triplet | 4H | -CH₂-SO₃⁻ |

| ~ 1.8 | Multiplet | 8H | -CH₂-CH₂- |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 70 | -CH₂-O- |

| ~ 51 | -CH₂-SO₃⁻ |

| ~ 28 | -O-CH₂-CH₂- |

| ~ 22 | -CH₂-CH₂-SO₃⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Sodium 4,4'-oxybis(butane-1-sulfonate) is dominated by strong absorptions from the sulfonate groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2940 | Medium | C-H stretch (aliphatic) |

| ~ 1465 | Medium | C-H bend (aliphatic) |

| ~ 1200 | Strong, Broad | S=O asymmetric stretch (sulfonate) |

| ~ 1050 | Strong, Broad | S=O symmetric stretch (sulfonate) |

| ~ 1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For Sodium 4,4'-oxybis(butane-1-sulfonate), electrospray ionization (ESI) in negative ion mode is the most suitable technique.

| m/z | Ion Type |

| 288.05 | [M - 2Na]²⁻ |

| 311.04 | [M - Na]⁻ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of Sodium 4,4'-oxybis(butane-1-sulfonate).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O), as the compound is highly soluble in water.[2]

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

IR Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of Sodium 4,4'-oxybis(butane-1-sulfonate) in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Capillary Voltage: 3.5 kV

-

Nebulizer Pressure: 30 psi

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 325 °C

-

Mass Range: 50 - 1000 m/z

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Sodium 4,4'-oxybis(butane-1-sulfonate).

Caption: A generalized workflow for spectroscopic analysis.

This technical guide provides a foundational understanding of the spectroscopic properties of Sodium 4,4'-oxybis(butane-1-sulfonate). For researchers engaged in work with this compound, the presented data and protocols offer a valuable resource for characterization and quality control.

References

Methodological & Application

Application Notes and Protocols for Sodium 4,4'-oxybis(butane-1-sulfonate) in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4,4'-oxybis(butane-1-sulfonate), a di-sulfonate organic compound, presents intriguing possibilities as a surfactant in advanced drug delivery systems.[1] Its unique molecular structure, featuring two butane-1-sulfonate groups linked by an ether oxygen, imparts high water solubility.[1] This property, combined with its potential as an excipient and stabilizer, suggests its utility in formulating nanoparticles and other drug carriers designed to enhance the solubility and bioavailability of therapeutic agents.[1] Surfactants play a critical role in the development of pharmaceutical formulations by improving the stability and delivery of both conventional and advanced therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of Sodium 4,4'-oxybis(butane-1-sulfonate) as a novel surfactant in drug delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) is crucial for its effective application in drug delivery.

| Property | Value/Description | Reference |

| CAS Number | 183278-30-0 | [1] |

| Molecular Formula | C8H16Na2O7S2 | [1] |

| Molecular Weight | 334.32 g/mol | [1] |

| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | [1] |

| Synonyms | 4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt; WAS-18 | [1] |

| Appearance | White to off-white solid | |

| Solubility | High solubility in aqueous solutions. | [1] |

| Melting Point | >240°C | [1] |

| Hygroscopicity | Moderate to high. | [1] |

Applications in Drug Delivery

The amphiphilic nature of surfactants like Sodium 4,4'-oxybis(butane-1-sulfonate) allows them to self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core. This mechanism can significantly enhance the solubility and stability of poorly water-soluble drugs.[4] Surfactant-coated nanoparticles are a promising strategy in nanomedicine to stabilize the nanoparticles and improve their dispersity in water.[5]

Potential applications of Sodium 4,4'-oxybis(butane-1-sulfonate) in drug delivery include:

-

Solubilization of Poorly Soluble Drugs: Enhancing the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs).[1][4]

-

Formation of Drug-Loaded Nanoparticles: Acting as a stabilizer in the formulation of polymeric nanoparticles or solid lipid nanoparticles.[6]

-

Modulation of Drug Release: Influencing the release kinetics of drugs from nanoparticle formulations.[6]

-

Enhancing Cellular Uptake: Potentially facilitating the transport of drugs across cell membranes.[5]

Experimental Protocols

The following protocols provide a framework for the evaluation of Sodium 4,4'-oxybis(butane-1-sulfonate) as a surfactant in drug delivery systems.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[7][8] Above the CMC, the surfactant molecules aggregate, which is essential for drug encapsulation.

Method 1: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[7][8]

-

Procedure:

-

Prepare a series of aqueous solutions of Sodium 4,4'-oxybis(butane-1-sulfonate) with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the curve.[7]

-

Method 2: Conductivity Measurement

-

Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions.[7][8]

-

Procedure:

-

Prepare a series of aqueous solutions of Sodium 4,4'-oxybis(butane-1-sulfonate) with varying concentrations.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at the inflection point of the curve.[7]

-

Data Presentation:

| Method | Critical Micelle Concentration (CMC) |

| Surface Tensiometry | Insert Value (e.g., mM) |

| Conductometry | Insert Value (e.g., mM) |

Protocol 2: Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using Sodium 4,4'-oxybis(butane-1-sulfonate) as a surfactant, employing the emulsification-solvent evaporation method.[9]

-

Materials:

-

Hydrophobic drug

-

Polymer (e.g., PLGA, PCL)

-

Sodium 4,4'-oxybis(butane-1-sulfonate)

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Deionized water

-

-

Procedure:

-

Dissolve the hydrophobic drug and the polymer in the organic solvent to form the organic phase.

-

Dissolve Sodium 4,4'-oxybis(butane-1-sulfonate) in deionized water to form the aqueous phase.

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Stir the emulsion at room temperature under vacuum to evaporate the organic solvent.

-

As the solvent evaporates, the polymer precipitates, forming drug-loaded nanoparticles.

-

Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

-

Workflow for Nanoparticle Formulation:

References

- 1. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]

- 2. ijpjournal.com [ijpjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. ijcmas.com [ijcmas.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Stabilization Assays Using Sodium 4,4'-oxybis(butane-1-sulfonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein stability is a critical parameter in the development of biopharmaceuticals, structural biology studies, and various biochemical assays. The propensity of proteins to unfold or aggregate can significantly impact their efficacy, shelf-life, and crystallizability. Chemical additives are often employed to enhance protein stability. Sodium 4,4'-oxybis(butane-1-sulfonate) is a sulfonate-containing compound that can be utilized as a stabilizer in protein formulations.

These application notes provide a detailed protocol for evaluating the stabilizing effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on a target protein using a Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF). This high-throughput and cost-effective method measures the change in the thermal denaturation temperature (melting temperature, Tm) of a protein in the presence of a stabilizing compound. An increase in Tm indicates enhanced protein stability.

Principle of the Thermal Shift Assay

The Thermal Shift Assay monitors the thermal unfolding of a protein by measuring changes in fluorescence.[1] The assay utilizes a fluorescent dye, such as SYPRO Orange, which has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. In its native, folded state, a protein's hydrophobic residues are predominantly buried within its core. As the temperature increases, the protein begins to unfold, exposing these hydrophobic regions. The SYPRO Orange dye then binds to these exposed regions, resulting in a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).[2] The binding of a stabilizing ligand or additive, such as Sodium 4,4'-oxybis(butane-1-sulfonate), can increase the Tm of the protein.[2]

Data Presentation

The stabilizing effect of an additive is quantified by the change in the melting temperature (ΔTm) of the protein. The following table provides representative data on the effect of different salt concentrations on the thermal stability of the model protein Lysozyme, illustrating the type of results that can be obtained from a thermal shift assay. While this data is for various sodium salts and not specifically Sodium 4,4'-oxybis(butane-1-sulfonate), it demonstrates the concentration-dependent effects of ions on protein stability.

| Anion | Concentration (mM) | Tm (°C) | ΔTm (°C) |

| Control (no salt) | 0 | 74.5 | 0.0 |

| Chloride | 50 | 75.0 | +0.5 |

| Chloride | 500 | 75.5 | +1.0 |

| Chloride | 1000 | 75.25 | +0.75 |

| Sulfate | 50 | 76.5 | +2.0 |

| Sulfate | 500 | 80.0 | +5.5 |

| Sulfate | 1000 | 82.33 | +7.83 |

| Phosphate | 50 | 76.0 | +1.5 |

| Phosphate | 500 | 81.5 | +7.0 |

| Phosphate | 1000 | 83.43 | +8.93 |

| Perchlorate | 50 | 73.0 | -1.5 |

| Perchlorate | 500 | 68.0 | -6.5 |

| Perchlorate | 1000 | 64.47 | -10.03 |

| Iodide | 50 | 73.5 | -1.0 |

| Iodide | 500 | 70.0 | -4.5 |

| Iodide | 1000 | 68.24 | -6.26 |

Data is adapted from studies on the effect of various anions on the thermal stability of Lysozyme and is intended to be representative.[2][3]

Experimental Protocols

Materials

-

Purified target protein (at a stock concentration of 1-10 mg/mL in a suitable buffer, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

Sodium 4,4'-oxybis(butane-1-sulfonate) (powder or a concentrated stock solution)

-

SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

96-well or 384-well PCR plates

-

Optical sealing film for PCR plates

-

Real-time PCR instrument with melt curve capability

Methods

1. Preparation of Reagents:

-

Protein Solution: Dilute the stock protein solution to a working concentration of 2-10 µM in the assay buffer. The optimal concentration should be determined empirically for each protein.

-

Sodium 4,4'-oxybis(butane-1-sulfonate) Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M) in deionized water. From this, create a series of dilutions to test a range of final concentrations in the assay (e.g., from 1 mM to 500 mM).

-

SYPRO Orange Working Solution: Prepare a 20x working solution of SYPRO Orange by diluting the 5000x stock in assay buffer. Protect from light.

2. Assay Setup:

-

Perform all additions on ice to minimize protein degradation.

-

The final reaction volume is typically 20-25 µL.

-

For each reaction well, add the components in the following order:

-

Assay Buffer

-

Sodium 4,4'-oxybis(butane-1-sulfonate) at various concentrations (or an equivalent volume of deionized water for the 'no additive' control).

-

Protein solution.

-

SYPRO Orange working solution (add last to minimize background fluorescence).

-

-

Prepare a 'no protein' control for each concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) to check for background fluorescence.

-

Prepare each condition in triplicate.

Example Pipetting Scheme for a 20 µL Final Volume:

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | Variable | - |

| Sodium 4,4'-oxybis(butane-1-sulfonate) (from stock) | 2 | Variable |

| Protein Solution (e.g., 20 µM stock) | 10 | 10 µM |

| SYPRO Orange (20x) | 1 | 1x |

| Deionized Water/Assay Buffer | to 20 µL | - |

3. Thermal Denaturation and Data Collection:

-

Seal the PCR plate with an optical sealing film and centrifuge briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom of the wells.

-

Place the plate in the real-time PCR instrument.

-

Set up the instrument to perform a melt curve analysis. A typical program is as follows:

-

Initial hold: 25°C for 2 minutes.

-

Ramp up to 95°C with a ramp rate of 0.5-1.0°C per minute.

-

Acquire fluorescence data at each temperature increment.

-

-

Ensure the instrument's filter set is compatible with SYPRO Orange (excitation ~470 nm, emission ~570 nm).

4. Data Analysis:

-

The output from the real-time PCR instrument will be a set of fluorescence intensity versus temperature curves.

-

The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal transition in the melt curve. This is often calculated by the instrument software, typically by finding the peak of the first derivative of the melt curve.

-

Calculate the change in melting temperature (ΔTm) for each concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) compared to the control (no additive):

-

ΔTm = Tm (with additive) - Tm (control)

-

-

A positive ΔTm indicates that Sodium 4,4'-oxybis(butane-1-sulfonate) stabilizes the protein.

Visualizations

Caption: Workflow for the Thermal Shift Assay.

Caption: Protein stabilization by an additive.

References

- 1. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 2. Thermal stability of lysozyme as a function of ion concentration: a reappraisal of the relationship between the Hofmeister series and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability - PMC [pmc.ncbi.nlm.nih.gov]

Application of Sodium 4,4'-oxybis(butane-1-sulfonate) in Amyloid-Beta Aggregation Inhibition Studies

Disclaimer: As of the current date, specific research on the application of Sodium 4,4'-oxybis(butane-1-sulfonate) in the inhibition of amyloid-beta (Aβ) aggregation is not available in the public domain. The following application notes and protocols are representative examples based on studies of structurally related sulfonate-containing compounds and other sodium salts investigated for their potential in Alzheimer's disease research. These notes are intended to provide a framework for investigating a novel compound with a similar structure.

Application Notes

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. The amyloid cascade hypothesis posits that the aggregation of Aβ, particularly the Aβ42 isoform, into soluble oligomers and insoluble fibrils is a key pathological event that initiates a cascade of events leading to synaptic dysfunction and neuronal death. Therefore, the inhibition of Aβ aggregation is a primary therapeutic strategy for the development of disease-modifying treatments for AD. Several studies have explored the potential of small molecules, including those with sulfonate functional groups, to interfere with this aggregation process.[1][2]

Compound Class: Sulfonate-Containing Compounds

Compounds containing sulfonate (R-SO₃⁻) or sulfonic acid (R-SO₃H) groups have been investigated as potential inhibitors of Aβ aggregation.[1][2] The negatively charged sulfonate group can interact with charged residues on the Aβ peptide, potentially disrupting the electrostatic interactions necessary for aggregation. Furthermore, some sulfonated compounds have been shown to interfere with the association of Aβ with cell membranes, thereby reducing its cytotoxicity.[3] Given its structure, Sodium 4,4'-oxybis(butane-1-sulfonate) falls into this class of compounds and warrants investigation for its potential anti-aggregation properties.

Hypothesized Mechanism of Action

Based on studies of related molecules, Sodium 4,4'-oxybis(butane-1-sulfonate) may inhibit Aβ aggregation through one or more of the following mechanisms:

-

Binding to Aβ Monomers: The compound could bind to soluble Aβ monomers, stabilizing them in a non-aggregation-prone conformation.

-

Inhibition of Oligomerization: It might interfere with the initial nucleation step, preventing the formation of toxic soluble oligomers.

-

Blocking Fibril Elongation: The compound could bind to the ends of growing Aβ fibrils, thereby blocking the addition of further monomers and inhibiting fibril elongation.

-

Destabilization of Pre-formed Fibrils: Some compounds have been shown to disaggregate pre-formed amyloid fibrils.

These potential mechanisms can be investigated using a variety of biophysical and cell-based assays.

Data Presentation: Representative In Vitro Efficacy Data

The following tables present hypothetical but representative quantitative data for a sulfonate-containing compound, which will be referred to as "Test Compound," in key in vitro assays. This data is structured for easy comparison and is based on typical results seen for Aβ aggregation inhibitors.

Table 1: Inhibition of Aβ42 Aggregation by Test Compound (ThT Assay)

| Test Compound Concentration (µM) | ThT Fluorescence (% of Control) | Inhibition of Aggregation (%) |

| 0 (Control) | 100 ± 5.2 | 0 |

| 1 | 85 ± 4.8 | 15 |

| 5 | 62 ± 3.9 | 38 |

| 10 | 41 ± 3.1 | 59 |

| 25 | 23 ± 2.5 | 77 |

| 50 | 15 ± 1.9 | 85 |

| IC₅₀ (µM) | ~8.5 |

Data are presented as mean ± standard deviation.

Table 2: Neuroprotective Effect of Test Compound against Aβ42-induced Toxicity (MTT Assay)

| Treatment Condition | Cell Viability (% of Untreated Control) |

| Untreated Control | 100 ± 6.1 |

| Aβ42 (10 µM) | 52 ± 4.5 |

| Aβ42 (10 µM) + Test Compound (5 µM) | 68 ± 5.3 |

| Aβ42 (10 µM) + Test Compound (10 µM) | 81 ± 4.9 |

| Aβ42 (10 µM) + Test Compound (25 µM) | 93 ± 5.8 |

| Test Compound alone (25 µM) | 98 ± 4.2 |

Data are presented as mean ± standard deviation. Cell line: SH-SY5Y human neuroblastoma cells.

Visualizations

Caption: Amyloid-beta aggregation pathway and potential points of therapeutic intervention.

Caption: Experimental workflow for evaluating an Aβ aggregation inhibitor.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation

This protocol is used to monitor the kinetics of Aβ42 fibril formation in the presence and absence of an inhibitor.

Materials:

-

Lyophilized Aβ42 peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~480 nm)

Procedure:

-

Preparation of Aβ42 Monomers:

-

Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight to form a peptide film.

-

Store the peptide films at -80°C.

-

Immediately before use, dissolve a peptide film in DMSO to a concentration of 2 mM. This is the Aβ42 stock solution.

-

-

Aggregation Assay:

-

Prepare a working solution of ThT (e.g., 25 µM) in PBS (pH 7.4).[4]

-

In a 96-well plate, add PBS, the ThT working solution, and the test compound at various concentrations.

-

Initiate the aggregation by adding the Aβ42 stock solution to each well to a final concentration of 10 µM. The final volume in each well should be 100-200 µL.

-

Include control wells: Aβ42 alone (positive control) and buffer with ThT (blank).

-

-

Fluorescence Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a plate reader set to 37°C.

-

Measure the ThT fluorescence intensity (Excitation: 440 nm, Emission: 480 nm) at regular intervals (e.g., every 5-10 minutes) for up to 48 hours, with intermittent shaking.[5]

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Plot fluorescence intensity versus time to obtain aggregation curves.

-

Determine the percentage of inhibition by comparing the final fluorescence plateau of samples with the test compound to the positive control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces Aβ42 aggregation by 50%.

-

Transmission Electron Microscopy (TEM) for Visualization of Aβ42 Fibrils

This protocol is used to visualize the morphology of Aβ aggregates.[6]

Materials:

-

Samples from the ThT assay (endpoint)

-

Formvar/carbon-coated copper grids (200-400 mesh)

-

2% (w/v) Uranyl acetate solution in water (negative stain)

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Sample Preparation:

-

Take an aliquot (5-10 µL) from the final time point of the aggregation assay (Aβ42 alone and Aβ42 with the test compound).

-

-

Grid Preparation:

-

Place a 5-10 µL drop of the sample onto the carbon-coated side of a copper grid and allow it to adsorb for 1-2 minutes.[7]

-

-

Staining:

-

Wick away the excess sample solution using the edge of a piece of filter paper.

-

Wash the grid by placing it sample-side down on a drop of deionized water for 1 minute. Repeat this step.

-

Place the grid on a 5-10 µL drop of 2% uranyl acetate for 1-2 minutes for negative staining.[8]

-

Wick away the excess stain and allow the grid to air-dry completely.

-

-

Imaging:

-

Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

-

Capture images of the aggregates at various magnifications to observe their morphology (e.g., fibrillar, oligomeric, amorphous).

-

MTT Assay for Assessing Neuroprotection against Aβ42-induced Toxicity

This protocol evaluates the ability of a test compound to protect neuronal cells from the toxic effects of Aβ42 aggregates.[9]

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Aβ42 aggregates (prepared separately by incubating Aβ42 monomers at 37°C for 24-48 hours)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]

-

-

Cell Treatment:

-

Prepare different treatment conditions in fresh cell culture medium:

-

Medium alone (untreated control)

-

Aβ42 aggregates (e.g., 10 µM final concentration)

-

Aβ42 aggregates + various concentrations of the test compound

-

Test compound alone (to check for inherent toxicity)

-

-

Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

-

Incubate for another 24-48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

-

Plot cell viability against the concentration of the test compound to determine its neuroprotective effect.

-

References

- 1. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulphated compounds attenuate beta-amyloid toxicity by inhibiting its association with cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 5. protocols.io [protocols.io]

- 6. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of amyloid beta fibril formation by monomeric human transthyretin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transmission electron microscopy assay [assay-protocol.com]

- 9. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. creative-bioarray.com [creative-bioarray.com]

Application Note: Quantitative Analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 4,4'-oxybis(butane-1-sulfonate) is a disulfonate compound with potential applications in various scientific fields. The accurate quantification of this polar, water-soluble compound in complex biological matrices such as human plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a proposed robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sodium 4,4'-oxybis(butane-1-sulfonate) in human plasma. The methodology is based on established analytical principles for similar sulfonated compounds and includes a detailed sample preparation protocol using solid-phase extraction (SPE).[1][2]

Experimental Protocols

Materials and Reagents

-

Sodium 4,4'-oxybis(butane-1-sulfonate) analytical standard

-

Internal Standard (IS): A structurally similar stable isotope-labeled compound is recommended. If unavailable, a homologous compound can be used.

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges: Mixed-mode anion exchange or reversed-phase cartridges suitable for polar compounds.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract Sodium 4,4'-oxybis(butane-1-sulfonate) from human plasma, removing proteins and other interfering substances.[3][4][5][6]

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex mix the plasma samples.

-

Spike 200 µL of plasma with the internal standard solution.

-

Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps in protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Analytical Method

Liquid Chromatography (LC) Conditions

A reversed-phase HPLC or UHPLC system is proposed for the separation of the analyte.[7][8][9]

| Parameter | Proposed Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended for sensitive and selective detection.[10][11][12][13]

| Parameter | Proposed Setting |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard solution of the analyte and IS. For the analyte, the precursor ion will likely be [M-2Na+H]⁻ or [M-Na]⁻. Product ions will result from fragmentation of the precursor. |

| Declustering Potential (DP) | To be optimized (e.g., -80 V) |

| Collision Energy (CE) | To be optimized (e.g., -40 eV) |

Data Presentation

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Value/Description |

| Analyte | Sodium 4,4'-oxybis(butane-1-sulfonate) |

| Internal Standard | Stable isotope-labeled analog or suitable homolog |

| Matrix | Human Plasma |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water; B: Acetonitrile |

| Ionization | ESI Negative |

| Detection | Triple Quadrupole MS in MRM mode |

| Precursor Ion (Q1) | [M-2Na+H]⁻ or [M-Na]⁻ (to be determined) |